Propyl cyclohexylideneacetate
CAS No.: 65792-52-1
Cat. No.: VC19379411
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65792-52-1 |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | propyl 2-cyclohexylideneacetate |
| Standard InChI | InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h9H,2-8H2,1H3 |
| Standard InChI Key | QHCBAYOJCKYBMA-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C=C1CCCCC1 |
Introduction
Chemical Structure and Nomenclature
Propyl cyclohexylideneacetate (systematic IUPAC name: propyl 2-cyclohexylideneacetate) features a cyclohexane ring fused to an α,β-unsaturated ester system. The compound’s structure comprises:
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A cyclohexylidene group (C6H10), where the cyclohexane ring adopts a chair conformation with one double bond, introducing planar rigidity.
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An α,β-unsaturated ester moiety (CH2COO-), which confers electrophilic reactivity at the β-carbon.
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A propyl chain (-OCH2CH2CH3) as the ester alkyl group, influencing solubility and volatility.
The conjugated system between the cyclohexylidene group and the ester enhances stability and enables participation in Diels-Alder reactions, Michael additions, and other cycloadditions .
Synthesis and Manufacturing
Classical Esterification Routes
Propyl cyclohexylideneacetate is typically synthesized via acid-catalyzed esterification of cyclohexylideneacetic acid with propanol. This method parallels the synthesis of its ethyl analog, ethyl cyclohexylideneacetate, which is well-documented in the literature . Key steps include:
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Formation of cyclohexylideneacetic acid: Cyclohexanone undergoes condensation with malonic acid in the presence of piperidine, followed by decarboxylation.
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Esterification: The acid reacts with excess propanol under reflux with sulfuric acid as a catalyst.
Reaction Scheme:
Transesterification Methods
An alternative route involves transesterification of methyl or ethyl cyclohexylideneacetate with propanol. This method avoids handling corrosive acids and is favored for industrial-scale production :
Physicochemical Properties
While experimental data for propyl cyclohexylideneacetate are scarce, its properties can be extrapolated from its ethyl analog and homologous esters :
The extended propyl chain increases molecular weight and boiling point compared to the ethyl derivative, while marginally reducing polarity.
Reactivity and Functionalization
The α,β-unsaturated ester moiety renders propyl cyclohexylideneacetate highly reactive toward nucleophiles and dienes:
Michael Additions
The β-carbon acts as an electrophilic site, enabling conjugate additions with amines, thiols, and enolates. For example:
Such adducts are intermediates in pharmaceutical synthesis, particularly for antimalarial compounds .
Diels-Alder Reactions
The cyclohexylidene group serves as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic products:
Applications in Pharmaceutical Research
Although direct studies on propyl cyclohexylideneacetate are lacking, structurally related compounds demonstrate significant bioactivity:
Antimalarial Agents
Tambjamines and prodigiosins—natural products containing α,β-unsaturated esters—exhibit potent antimalarial activity by inhibiting hemozoin formation in Plasmodium falciparum . Propyl cyclohexylideneacetate’s electrophilic β-carbon could similarly disrupt parasitic heme detoxification pathways.
Cytotoxic Agents
Prodigiosin analogs with alkyl ester groups show selective cytotoxicity against cancer cell lines (e.g., HepG2) . The propyl ester’s lipophilicity may enhance cell membrane permeability, potentiating antitumor effects.
Industrial and Synthetic Uses
Solvent and Plasticizer
Propyl cyclohexylideneacetate’s moderate volatility and compatibility with polymers make it a candidate for specialty solvents and PVC plasticizers.
Intermediate in Organic Synthesis
The compound serves as a building block for:
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Heterocyclic compounds: Via cyclization reactions with hydrazines or hydroxylamines.
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Polymer precursors: Through radical-initiated polymerization of the α,β-unsaturated system.
Future Research Directions
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Detailed Spectroscopic Characterization: NMR (¹H, ¹³C) and IR studies to confirm structure and purity.
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Pharmacological Screening: Evaluation against malaria parasites and cancer cell lines.
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Process Optimization: Development of green synthesis methods using enzymatic catalysis or microwave-assisted reactions.
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